molecular formula C18H17N5O3 B2640845 (E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 2035022-87-6

(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide

Cat. No.: B2640845
CAS No.: 2035022-87-6
M. Wt: 351.366
InChI Key: AFZKMMXFAFYCLR-GQCTYLIASA-N
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Description

(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a triazolopyrimidine moiety linked to a benzodioxole group via a propyl chain and an acrylamide linkage. This combination of functional groups imparts the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propyl Chain: The triazolopyrimidine core is then alkylated with a suitable propylating agent.

    Synthesis of the Benzodioxole Derivative: The benzodioxole moiety is synthesized separately, often through the cyclization of catechol derivatives.

    Coupling Reaction: The final step involves the coupling of the triazolopyrimidine-propyl intermediate with the benzodioxole derivative using acrylamide as a linker. This step typically requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Preliminary studies indicate it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide involves its interaction with specific molecular targets. The triazolopyrimidine moiety is known to bind to certain enzymes and receptors, modulating their activity. The benzodioxole group may enhance the compound’s binding affinity and specificity. Together, these interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3-(1H-1,2,4-triazol-3-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
  • (E)-N-(3-(pyrimidin-4-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
  • (E)-N-(3-(1,2,4-triazol-3-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide

Uniqueness

What sets (E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide apart from similar compounds is its specific combination of functional groups. The presence of both the triazolopyrimidine and benzodioxole moieties in a single molecule provides unique chemical and biological properties that are not observed in other compounds with similar structures.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c24-17(6-4-13-3-5-15-16(8-13)26-12-25-15)19-7-1-2-14-9-20-18-21-11-22-23(18)10-14/h3-6,8-11H,1-2,7,12H2,(H,19,24)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZKMMXFAFYCLR-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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